3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride

Description

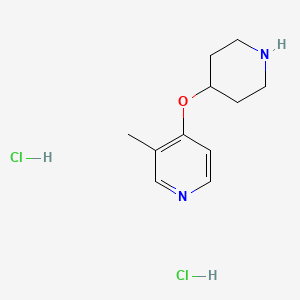

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 3-position and a piperidin-4-yloxy moiety at the 4-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-4-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10;;/h4,7-8,10,12H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLLGUSZKMPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)OC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and piperidine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the piperidine group onto the pyridine ring. This is usually achieved under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale synthesis techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study specific biological pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position: The piperidinyloxy group’s position (3- vs. 4-) significantly impacts steric and electronic interactions with biological targets.

- Methyl vs. Methoxy : The methyl group in the target compound improves lipophilicity compared to methoxy-substituted analogs, which may influence blood-brain barrier penetration .

Table 2: Hazard and Regulatory Profiles

Biological Activity

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride is a compound that has garnered significant attention in pharmacological research due to its potential biological activities, particularly in the realms of neurology and oncology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C11H16Cl2N2O

Molecular Weight : 250.17 g/mol

CAS Number : 900511-96-8

The compound features a piperidine ring which is crucial for its interaction with various receptors in the central nervous system (CNS) and contributes to its biological effects.

This compound primarily functions as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor plays a significant role in cholinergic signaling, which is often disrupted in neurodegenerative diseases such as Alzheimer's disease. By modulating this receptor, the compound may enhance cholinergic transmission, providing neuroprotective effects against cognitive decline.

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties. In preclinical studies involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in:

- Improved cognitive function : Significant enhancements were noted in memory performance.

- Reduction of amyloid-beta plaque accumulation : This is a hallmark of Alzheimer's pathology, suggesting a potential therapeutic role in neurodegenerative conditions .

Antiproliferative Effects

The compound has also demonstrated antiproliferative activity against various cancer cell lines. A study indicated that compounds with similar structures had IC50 values ranging from 7.9 to 92 µM against different human cancer cells, highlighting the relevance of structural modifications in enhancing potency.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 - 92 |

| Ovarian Cancer | 10 - 50 |

| Colorectal Cancer | 15 - 60 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

-

Alzheimer's Disease Model :

In a study involving transgenic mice, treatment with this compound led to significant improvements in cognitive function and a notable decrease in amyloid-beta levels, indicating its potential as a therapeutic agent for Alzheimer's disease . -

Pain Management :

Another investigation explored the compound's dual action as a ligand for histamine H3 and sigma-1 receptors, showing promise in managing both nociceptive and neuropathic pain. This dual mechanism may offer a novel approach for pain relief with potentially fewer side effects compared to traditional analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.